molecular formula C6H13NO3 B11718594 (2R)-2-amino-2-cyclopropylpropanoic acid hydrate

(2R)-2-amino-2-cyclopropylpropanoic acid hydrate

Cat. No.: B11718594
M. Wt: 147.17 g/mol
InChI Key: VNKUPKMRFJIMQN-FYZOBXCZSA-N
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Description

(2R)-2-amino-2-cyclopropylpropanoic acid hydrate is a unique amino acid derivative characterized by the presence of a cyclopropyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-cyclopropylpropanoic acid hydrate typically involves the cyclopropanation of an appropriate precursor, followed by amination. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-cyclopropylpropanoic acid hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(2R)-2-amino-2-cyclopropylpropanoic acid hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-cyclopropylpropanoic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group may influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-hydroxypropanoic acid: Another amino acid derivative with a hydroxyl group instead of a cyclopropyl group.

    (2R)-2-amino-2-methylpropanoic acid: Similar structure but with a methyl group.

Uniqueness

(2R)-2-amino-2-cyclopropylpropanoic acid hydrate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R)-2-amino-2-cyclopropylpropanoic acid;hydrate

InChI

InChI=1S/C6H11NO2.H2O/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H2/t6-;/m1./s1

InChI Key

VNKUPKMRFJIMQN-FYZOBXCZSA-N

Isomeric SMILES

C[C@@](C1CC1)(C(=O)O)N.O

Canonical SMILES

CC(C1CC1)(C(=O)O)N.O

Origin of Product

United States

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